molecular formula C27H31N3O2 B2749656 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-phenoxyacetamide CAS No. 946287-21-4

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-phenoxyacetamide

Cat. No. B2749656
CAS RN: 946287-21-4
M. Wt: 429.564
InChI Key: MEGGCIOIZISROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C27H31N3O2 and its molecular weight is 429.564. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

Research into related compounds has shown potential in the development of anticancer agents. For example, studies have highlighted the synthesis and evaluation of certain isoquinoline derivatives as topoisomerase I-targeting agents with potent cytotoxic activity and the capacity to inhibit tumor growth in vivo. These findings underscore the potential of isoquinoline derivatives in cancer therapy, offering a foundation for further exploration of similar compounds (Ruchelman et al., 2004).

Analgesic and Anti-inflammatory Activities

Isoquinoline derivatives have also been studied for their analgesic and anti-inflammatory properties. Cyclocondensation reactions involving similar structures have led to the synthesis of compounds exhibiting significant analgesic effects, comparable to known analgesics. This suggests a promising avenue for the development of new pain relief medications (Yusov et al., 2019).

Metabolic Studies

The metabolic pathways and metabolites of related tetrahydroisoquinoline derivatives have been elucidated in humans, providing critical insights into their disposition, metabolism, and elimination. Such studies are essential for understanding the pharmacokinetics and safety profile of potential therapeutic agents, aiding in the development of drugs with favorable metabolic characteristics (Dingemanse et al., 2013).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of isoquinoline derivatives for topoisomerase I targeting have demonstrated their potential as antitumor agents. Modifications to the molecular structure have shown to influence their activity, highlighting the importance of structural optimization in drug design (Satyanarayana et al., 2008).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2/c1-29(2)24-14-12-22(13-15-24)26(30-17-16-21-8-6-7-9-23(21)19-30)18-28-27(31)20-32-25-10-4-3-5-11-25/h3-15,26H,16-20H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGGCIOIZISROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.